molecular formula C22H18N2O2S B2662833 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide CAS No. 312917-15-0

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide

Cat. No. B2662833
CAS RN: 312917-15-0
M. Wt: 374.46
InChI Key: CWIMZXWWBDYXNE-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide” is a chemical compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, reactions of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(aryl)-acetamides gave N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide .


Molecular Structure Analysis

The molecular formula of this compound is C16H13FN2OS . The average mass is 300.351 and the monoisotopic mass is 300.07326 .

Scientific Research Applications

JNK2 and JNK3 Kinase Inhibition

The compound has been investigated as a potent and selective inhibitor of JNK2 (c-Jun N-terminal kinase 2) and JNK3 (c-Jun N-terminal kinase 3) kinases . These kinases play crucial roles in cellular signaling pathways related to stress responses, inflammation, and apoptosis. By inhibiting JNK2 and JNK3, this compound may have therapeutic implications in diseases associated with dysregulated kinase activity.

Mitogen-Activated Protein Kinase (MAPK) Family Selectivity

In addition to JNK2 and JNK3, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxybenzamide demonstrates selectivity within the MAPK family. It shows differential activity against other MAPKs, including JNK1, p38α, and ERK2. Such selectivity is essential for designing targeted therapies .

Unique Binding Mode

X-ray crystallography studies revealed a distinctive binding mode for this compound in JNK3. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. Understanding this binding mode can guide further drug design efforts .

Fused Pyridine Derivatives

The compound belongs to the class of fused pyridine derivatives. Its structural features make it interesting for medicinal chemistry research, especially in the context of kinase inhibitors .

Anti-Microbial Properties

While not extensively studied, related compounds have shown anti-microbial activity. Further investigations into the anti-bacterial and anti-fungal potential of this compound could be worthwhile .

Structure-Activity Relationship (SAR) Studies

Researchers can explore the SAR of this compound by synthesizing analogs with modifications at different positions. Understanding how structural changes affect its biological activity will enhance our knowledge of its mechanisms .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c23-14-19-18-11-4-5-12-20(18)27-22(19)24-21(25)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIMZXWWBDYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide

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